molecular formula C24H29N3O8 B12366244 Phenserine tartrate, (+)- CAS No. 865795-23-9

Phenserine tartrate, (+)-

Cat. No.: B12366244
CAS No.: 865795-23-9
M. Wt: 487.5 g/mol
InChI Key: XKKPTCVQEJZDGT-WXJUTALTSA-N
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Preparation Methods

The synthesis of Buntanetap involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Industrial production methods for Buntanetap involve scaling up the laboratory synthesis to produce larger quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Buntanetap undergoes several types of chemical reactions, including:

    Oxidation: Buntanetap can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of Buntanetap can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Buntanetap can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Buntanetap may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Buntanetap has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Buntanetap is similar to other compounds that target neurotoxic proteins, such as phenserine. Buntanetap is unique in that it is the (+) enantiomer of phenserine and does not have the unwanted anticholinergic effects associated with the (-) enantiomer . Other similar compounds include:

Buntanetap’s unique mechanism of action and its ability to target multiple neurotoxic proteins make it a promising candidate for the treatment of neurodegenerative diseases.

Properties

CAS No.

865795-23-9

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1

InChI Key

XKKPTCVQEJZDGT-WXJUTALTSA-N

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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